molecular formula C8H16ClNO B2757651 rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride CAS No. 2177269-89-3

rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride

Cat. No. B2757651
CAS RN: 2177269-89-3
M. Wt: 177.67
InChI Key: WSDFMYRCXOWJGQ-DYPIYLMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride” is a chemical compound with the CAS number 2177269-89-3 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Stereochemistry

Research into the synthesis and stereochemistry of complex organic compounds provides foundational knowledge for developing new chemical entities with potential therapeutic applications. For example, studies on the synthesis of silicon-containing α-amino acids and their derivatives illustrate the intricate processes involved in creating compounds with specific stereochemical configurations. These methodologies can be applied to synthesize a variety of biologically active compounds, including potential analogs of "rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride" (Tacke & Handmann, 2002).

Enzymatic Discrimination and Bioisosterism

Investigations into the pharmacological discrimination between enantiomeric compounds and their interactions with biological receptors offer insights into the design of more selective and potent therapeutic agents. For instance, the study on germanium/silicon bioisosterism in muscarinic receptors sheds light on how small changes in molecular structure can significantly affect biological activity, which is relevant for designing drugs based on "this compound" (Tacke et al., 1996).

Potential Biological and Pharmacological Activities

The exploration of natural compounds like rosmarinic acid and their biological activities offers a template for discovering new pharmacologically active molecules. Rosmarinic acid demonstrates a wide range of biological activities, including enzyme inhibition and potential therapeutic applications in diseases like Alzheimer's. This research highlights the importance of natural products as inspiration for developing new drugs, potentially guiding the application of "this compound" in similar contexts (Petersen, 2013).

Enantioselective Reactions and Asymmetric Synthesis

The development of enantioselective reactions and asymmetric synthesis is crucial for creating compounds with high specificity and potency. For example, the total synthesis of actinophyllic acid demonstrates the complexity and importance of achieving specific stereochemistry in drug molecules, which could be applicable to synthesizing enantiomerically pure forms of "this compound" (Martin et al., 2010).

properties

IUPAC Name

(3aR,6aS)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDFMYRCXOWJGQ-RHSYLKOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC2CC1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2CC1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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